molecular formula C24H23NO3S B188427 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one CAS No. 209974-85-6

6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one

Cat. No. B188427
M. Wt: 405.5 g/mol
InChI Key: VYSHEXGEQDXRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the inhibition of specific enzymes, including histone deacetylases (HDACs) and SIRT1. HDACs are known to play a role in cancer cell proliferation, while SIRT1 is involved in various cellular processes, including DNA repair and metabolism. By inhibiting these enzymes, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one can modulate various cellular processes and potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, protection of neurons from oxidative stress and inflammation, and inhibition of virus replication. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to modulate various cellular processes, including DNA repair and metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, one limitation of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, including the development of more potent and selective derivatives, the investigation of its potential applications in other disease areas, and the exploration of its combination with other therapeutic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in vivo, which will be important for its potential clinical applications.

Synthesis Methods

The synthesis of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the reaction of 7-hydroxy-4-chromenone with 2-phenylthiazole-4-carboxylic acid and hexylamine in the presence of a coupling agent. This method has been optimized to yield high purity and yield of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one.

Scientific Research Applications

6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurodegenerative diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these diseases. In infectious diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.

properties

CAS RN

209974-85-6

Product Name

6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

6-hexyl-7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C24H23NO3S/c1-2-3-4-6-11-17-12-18-13-19(24(27)28-22(18)14-21(17)26)20-15-29-23(25-20)16-9-7-5-8-10-16/h5,7-10,12-15,26H,2-4,6,11H2,1H3

InChI Key

VYSHEXGEQDXRJB-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O

Origin of Product

United States

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